Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate
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Overview
Description
ETHYL 2-(2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-5-YL)ACETATE is a complex organic compound that features a thiazole ring, a dihydropyrimidine moiety, and an ethyl acetate group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-5-YL)ACETATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Dihydropyrimidine Moiety: The dihydropyrimidine moiety can be introduced via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Formation of the Final Compound: The final step involves the coupling of the thiazole and dihydropyrimidine intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-5-YL)ACETATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ETHYL 2-(2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-5-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiazole and dihydropyrimidine moieties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological macromolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-5-YL)ACETATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
ETHYL 2-(2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-5-YL)ACETATE can be compared with other similar compounds:
Properties
Molecular Formula |
C13H15N5O4S2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H15N5O4S2/c1-2-22-11(21)3-7-5-15-12(24-7)18-10(20)6-23-13-16-8(14)4-9(19)17-13/h4-5H,2-3,6H2,1H3,(H,15,18,20)(H3,14,16,17,19) |
InChI Key |
DNZFGKIKFLLMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N |
solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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